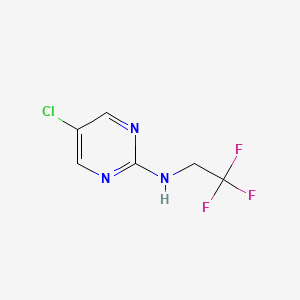

5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Description

5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a substituted pyrimidine derivative featuring a chlorine atom at position 5 of the pyrimidine ring and a 2,2,2-trifluoroethylamine group at position 2. This compound belongs to a class of halogenated pyrimidines, which are of interest in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and bioactivity.

Properties

IUPAC Name |

5-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF3N3/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQKSMBIXUVGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NCC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine or tetrahydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or THF.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of pyrimidine N-oxides or other oxidized products.

Reduction: Formation of dihydropyrimidine or tetrahydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cancer Therapeutics

One of the primary applications of 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is in the development of cancer therapeutics. Compounds within the pyrimidine class have been identified as potential inhibitors of epidermal growth factor receptor (EGFR) family kinases, which are crucial in the progression of several cancers including non-small cell lung cancer and prostate cancer. Specifically, this compound has been noted for its ability to inhibit the function of the EGFR T790M enzyme, making it a candidate for treating conditions associated with this mutation .

1.2 Antimalarial Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in targeting plasmodial kinases such as PfGSK3 and PfPK6. These kinases are considered novel drug targets to combat malaria resistance. The compound's ability to inhibit these kinases could lead to new antimalarial therapies that address multiple stages of the malaria life cycle .

Agricultural Applications

2.1 Pesticidal Activity

The compound has demonstrated promising pesticidal activities against various agricultural pests. Research indicates that derivatives of this compound exhibit acaricidal and fungicidal properties comparable to or superior to commercial pesticides. For instance, a related compound showed an LC50 value close to that of cyenopyrafen against Tetranychus urticae (spider mite), while another derivative outperformed tebuconazole against Phaeosphaeria sorghi (a fungal pathogen) .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy in both medicinal and agricultural contexts. Research has shown that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For example, alterations at the C5 position have been explored to enhance selectivity and potency against targeted kinases .

Case Studies

4.1 Clinical Trials for Cancer Treatment

A notable case study involved a clinical trial assessing the efficacy of a pyrimidine-based compound similar to this compound in patients with moderate-to-severe psoriasis. The trial reported positive outcomes within four weeks, indicating potential applications beyond oncology into dermatological conditions .

4.2 Agricultural Efficacy Tests

Field trials have been conducted to evaluate the effectiveness of pyrimidine derivatives in real-world agricultural settings. These trials have confirmed their efficacy against target pests and pathogens while also assessing their environmental impact and safety profiles compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The trifluoroethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Ring

The pyrimidine core allows for diverse substitution patterns that modulate physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : The trifluoroethyl group in the target compound provides stronger electron withdrawal than cyclopentyl or tolyl groups, which may enhance reactivity in nucleophilic substitution reactions.

Physical and Chemical Properties

Crystallographic data and solubility trends highlight substituent impacts:

- Crystal Packing : 5-Chloropyrimidin-2-amine (base structure without trifluoroethyl) forms chains via N–H⋯N hydrogen bonds . The trifluoroethyl group likely disrupts this packing due to steric and electronic effects, reducing crystallinity.

- Solubility: Trifluoroethyl groups typically lower water solubility compared to non-fluorinated analogs (e.g., cyclopentyl in ) but improve lipid membrane permeability.

- Melting Points : Fluorinated compounds (e.g., ) generally exhibit lower melting points than chlorinated analogs due to reduced intermolecular forces.

Biological Activity

5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound is characterized by its unique trifluoroethyl group, which enhances its lipophilicity and biological activity. This article delves into the biological activities of this compound, summarizing key findings from various studies, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C₇H₈ClF₃N₂

- Molecular Weight : 202.6 g/mol

- Structural Features :

- Pyrimidine ring with a chlorine substituent at the 5-position.

- Trifluoroethyl group at the N-position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

- Cell Membrane Penetration : The trifluoroethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In cell-based assays, it has demonstrated cytotoxic effects against several cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated a strong correlation between the presence of halogen substituents and increased antimicrobial activity. -

Investigation of Anticancer Properties :

Another research effort focused on the anticancer properties of this compound against breast cancer cells. The study revealed that treatment with the compound resulted in significant cell death and reduced tumor growth in xenograft models .

Q & A

Basic: What are the recommended synthetic routes for 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine?

Methodological Answer:

A common approach involves nucleophilic substitution reactions. For pyrimidin-2-amine derivatives, guanidine can react with chlorinated precursors (e.g., 2-chloromalonaldehyde) under acidic conditions, followed by alkylation with trifluoroethyl groups. For example, in analogous syntheses, concentrated sulfuric acid is used to facilitate cyclization, and subsequent neutralization with NHOH yields the amine product . Purification via recrystallization or sublimation ensures high purity. Adjusting stoichiometry and reaction time optimizes yields.

Advanced: How do fluorine substituents influence the electronic properties and bioavailability of this compound?

Methodological Answer:

The trifluoroethyl group introduces strong electron-withdrawing effects, reducing the basicity of adjacent amines and enhancing metabolic stability. Fluorine’s inductive effects improve membrane permeability and bioavailability by lowering pKa values, as observed in fluorinated pharmaceuticals . Computational studies (e.g., DFT) and spectroscopic methods (NMR, IR) can quantify these effects. For instance, compare NMR shifts to assess electronic perturbations caused by the trifluoroethyl group.

Advanced: What crystallographic techniques are used to resolve structural ambiguities in halogenated pyrimidines?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical. For example, in analogous compounds, SC-XRD revealed hydrogen-bonding networks (e.g., N–H⋯N interactions) and Cl⋯Cl contacts (3.278 Å) that stabilize crystal packing . Refinement protocols (e.g., SHELX) and data-to-parameter ratios >10 ensure accuracy. For this compound, analyze dihedral angles between the pyrimidine ring and substituents to predict conformational stability .

Basic: How can researchers confirm the purity and identity of this compound post-synthesis?

Methodological Answer:

Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

- and NMR : Verify substituent integration ratios (e.g., trifluoroethyl CH vs. pyrimidine protons).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine.

- Elemental Analysis : Validate C, H, N, F, and Cl percentages within ±0.4% of theoretical values.

Reference spectral databases for known pyrimidine derivatives to cross-validate results .

Advanced: How do conflicting reactivity profiles of chloro and trifluoroethyl groups impact functionalization strategies?

Methodological Answer:

The chloro group is susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the trifluoroethyl group is inert under most conditions. To functionalize selectively:

- Use palladium catalysts (e.g., Pd(PPh)) for C–Cl bond activation at the pyrimidine ring.

- Protect the amine with Boc groups before reactions to prevent side interactions.

Monitor reaction progress via TLC or in-situ IR to detect intermediate formation. For example, highlights similar selectivity in 2-amino-3-chloro-5-(trifluoromethyl)pyridine derivatives .

Advanced: How should researchers address discrepancies in reported synthetic yields for halogenated pyrimidines?

Methodological Answer:

Contradictions often arise from:

- Reaction Conditions : Temperature (e.g., room temp vs. reflux) and solvent polarity (e.g., DMF vs. THF) significantly affect yields.

- Purification Methods : Sublimation vs. column chromatography may recover different product ratios.

Reproduce experiments with controlled variables and use Design of Experiments (DoE) to identify critical parameters. For example, notes that slow evaporation of methanol yields higher-purity crystals compared to rapid precipitation .

Basic: What safety protocols are essential when handling trifluoroethyl-containing compounds?

Methodological Answer:

- Ventilation : Use fume hoods due to potential release of HF or fluorinated byproducts.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.

- Waste Disposal : Neutralize acidic residues with NaHCO before disposal.

Refer to Safety Data Sheets (SDS) for analogs like 2-amino-3-chloro-5-(trifluoromethyl)pyridine, which highlight acute toxicity (Category III) and environmental hazards .

Advanced: What computational tools predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the compound’s 3D structure (from SC-XRD or DFT-optimized geometry).

- QSAR Models : Corrogate substituent descriptors (e.g., Hammett σ values for Cl and CF) with bioactivity data from PubChem or ChEMBL.

emphasizes fluorine’s role in enhancing target binding via C–F⋯protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.